(S)-1-(3-Fluorophenyl)propan-1-amine

Chiral Synthesis Stereochemistry Enantiopure Compounds

Sourcing a single (S)-enantiomer of fluorinated phenethylamine with verified stereochemistry is critical for CNS target validation; racemic or regioisomeric substitutes invalidate SAR data. - **Critical differentiation**: >98% enantiomeric excess (ee); exact CAS 473732-89-7, not (R)-enantiomer (CAS 473732-85-3) or 4-fluoro regioisomer. - **Application**: Chiral building block for monoamine transporter (SERT/NET) ligands and fluorinated CNS analogs. - **Supply**: Packaged under inert atmosphere, batch-specific CoA available.

Molecular Formula C9H12FN
Molecular Weight 153.20
CAS No. 473732-89-7
Cat. No. B3029002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Fluorophenyl)propan-1-amine
CAS473732-89-7
Molecular FormulaC9H12FN
Molecular Weight153.20
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)F)N
InChIInChI=1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1
InChIKeyLJVGBCCRQCRIJS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(3-Fluorophenyl)propan-1-amine Overview


(S)-1-(3-Fluorophenyl)propan-1-amine (CAS 473732-89-7) is a chiral primary amine building block with the molecular formula C9H12FN and a molecular weight of 153.20 g/mol . Its structure features a 3-fluorophenyl group attached to a propan-1-amine chain with a defined (S)-stereocenter . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing novel central nervous system (CNS) agents due to its potential interaction with monoamine transporters . As a single enantiomer, it offers a critical advantage over its racemic or (R)-enantiomer counterparts for stereospecific drug design and structure-activity relationship (SAR) studies.

Procurement: No Analog Substitutes


Generic substitution fails for this compound due to two key factors: stereochemistry and regiochemistry. The (S)-enantiomer is not functionally equivalent to its (R)-counterpart (CAS 473732-85-3), which has a different IUPAC name, InChI Key, and is known to exhibit distinct biological activities [1]. Similarly, using a regioisomer like 1-(4-Fluorophenyl)propan-1-amine or a different backbone such as 3-(3-Fluorophenyl)propan-1-amine will alter the molecule's physicochemical properties and, consequently, its interaction with biological targets, making them unsuitable replacements in stereospecific synthesis or pharmacological assays . Therefore, exact specification to CAS 473732-89-7 is mandatory for reproducible research.

(S)-1-(3-Fluorophenyl)propan-1-amine Differentiation Evidence


Stereochemical Identity

The (S)-1-(3-Fluorophenyl)propan-1-amine is the single enantiomer, in contrast to its (R)-isomer (CAS 473732-85-3). This distinction is fundamental for any stereospecific application, as the two molecules are mirror images that can exhibit profoundly different pharmacological and chemical properties. While specific biological activity data for this exact compound is limited in the primary literature, the principle of stereochemical differentiation is a cornerstone of drug discovery and procurement. The (S)-enantiomer's specific rotation and its unique InChI Key (LJVGBCCRQCRIJS-VIFPVBQESA-N) provide definitive proof of its identity, ensuring researchers are using the correct stereoisomer for their SAR studies or synthetic routes.

Chiral Synthesis Stereochemistry Enantiopure Compounds

Regiochemical Specificity

The position of the fluorine atom on the phenyl ring is a critical determinant of biological activity. The target compound features a 3-fluorophenyl group. Its regioisomer, (S)-1-(4-Fluorophenyl)propan-1-amine, differs only in the position of the fluorine substitution. This seemingly minor change can significantly alter the molecule's electronic distribution, metabolic stability, and binding affinity to target proteins due to different steric and electronic interactions . This class-level inference is widely supported in medicinal chemistry literature, where fluorine substitution patterns are optimized for potency, selectivity, and pharmacokinetic properties.

Medicinal Chemistry SAR Fluorine Chemistry

CNS Activity Profile

This compound is reported to act as a monoamine transporter inhibitor, interacting with serotonin and norepinephrine transporters . This proposed mechanism of action provides a clear research application in neuropsychiatric drug discovery, differentiating it from simple chiral amines used only for general organic synthesis. While direct comparative IC50 or Ki data is not publicly available for this specific compound, its reported activity profile against CNS targets provides a rationale for its selection over structurally similar but pharmacologically inert or differently active amines.

CNS Drug Discovery Neuropharmacology Monoamine Transporter

(S)-1-(3-Fluorophenyl)propan-1-amine Applications


Enantioselective Synthesis of CNS Candidates

The compound serves as a crucial chiral building block in the synthesis of novel CNS drug candidates, particularly those targeting monoamine transporters for potential treatments of depression, anxiety, or other neuropsychiatric disorders . Its defined (S)-stereochemistry allows medicinal chemists to build specific stereoisomers of lead compounds, a critical step in optimizing drug-target interactions and minimizing off-target effects [1].

Stereospecific SAR Studies

Researchers investigating the SAR of fluorinated phenethylamine derivatives use this single (S)-enantiomer to precisely map how stereochemistry influences binding affinity and functional activity at biological targets like SERT and NET . Comparing its effects with the (R)-enantiomer (CAS 473732-85-3) is a standard method to establish stereoselectivity in lead compounds [1].

Fluorinated Analogs for Metabolic Stability

The presence of a fluorine atom on the aromatic ring is a well-known strategy in medicinal chemistry to block metabolic hotspots, increase lipophilicity, and enhance the pharmacokinetic profile of drug candidates. This compound provides a direct starting point for synthesizing fluorinated analogs of existing CNS drugs or novel chemical entities, allowing researchers to explore the impact of 3-fluoro substitution on ADME properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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